molecular formula C17H18N2O3 B11026648 N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B11026648
M. Wt: 298.34 g/mol
InChI Key: QFYDGFGBPLOSDT-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide is an organic compound characterized by its aromatic structure and functional groups, including a nitro group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide typically involves a multi-step process:

  • Nitration of Benzene Ring: : The initial step involves the nitration of a benzene derivative to introduce the nitro group. This is usually achieved by treating the benzene compound with a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures.

  • Amidation Reaction: : The nitro-substituted benzene is then subjected to an amidation reaction. This involves reacting the nitrobenzene derivative with an appropriate amine, such as 4-(butan-2-yl)aniline, in the presence of a coupling agent like carbodiimide or using direct acylation methods.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : The nitro group in N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For instance, halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

  • Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution Reagents: Halogens (chlorine, bromine) with Lewis acid catalysts.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: Carboxylic acid and amine products.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its nitro and amide functionalities.

  • Materials Science: : The compound can be used as a building block in the synthesis of advanced materials, such as polymers and liquid crystals, due to its rigid aromatic structure.

  • Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

  • Industrial Chemistry: : The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amide linkage allows for hydrogen bonding and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position.

    N-[4-(butan-2-yl)phenyl]-3-aminobenzamide: The nitro group is replaced by an amino group.

    N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide: The nitro group is replaced by a chlorine atom.

Uniqueness

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning can affect its interaction with biological targets and its overall chemical behavior, making it distinct from its analogs.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C17H18N2O3/c1-3-12(2)13-7-9-15(10-8-13)18-17(20)14-5-4-6-16(11-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20)

InChI Key

QFYDGFGBPLOSDT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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